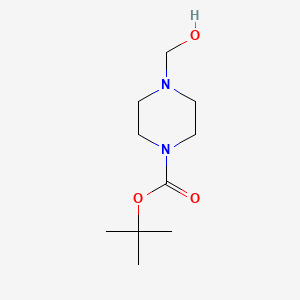
2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a chloro group at the second position, a methyl group at the seventh position, and an acetonitrile group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile typically involves the cyclization of substituted acetanilides. One common method is the Meth-Cohn synthesis, which uses Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride or phosphorus pentachloride) under heating conditions . This method allows for the formation of the quinoline ring system with the desired substitutions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids to form amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Condensation Reactions: Carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and triethylamine (TEA).
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Condensation Products: Amides and other heterocyclic compounds.
Scientific Research Applications
2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and antitubercular agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as enoyl-ACP reductase, which is involved in bacterial fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane, leading to antimicrobial effects. The compound may also interact with other biological pathways, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-7-methylquinoline
- 2-Chloro-3-methylquinoline
Comparison: 2-(2-Chloro-7-methylquinolin-3-yl)acetonitrile is unique due to the presence of the acetonitrile group at the third position, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a broader range of applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C12H9ClN2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(2-chloro-7-methylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H9ClN2/c1-8-2-3-9-7-10(4-5-14)12(13)15-11(9)6-8/h2-3,6-7H,4H2,1H3 |
InChI Key |
BLBQRSWZFXIQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ethyl(methyl)silanediyl]dimethanediyl diacetate](/img/structure/B11887714.png)
![Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11887733.png)









![1-Methyl-7-(pyridazin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11887796.png)


